molecular formula C11H14ClNO B178338 4-Chlorophenyl-4-hydroxypiperidine CAS No. 119836-12-3

4-Chlorophenyl-4-hydroxypiperidine

Numéro de catalogue: B178338
Numéro CAS: 119836-12-3
Poids moléculaire: 211.69 g/mol
Clé InChI: ZUBDFEMHDHJGCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chlorophenyl-4-hydroxypiperidine is a chemical compound with the molecular formula C11H14ClNO. It is known for being a metabolite of haloperidol, an antipsychotic medication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chlorophenyl-4-hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Pharmacological Applications

1. Analgesic Properties

A series of studies have demonstrated that derivatives of CPHP exhibit notable analgesic activity. In one study, several 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested for their analgesic effects in male Wistar rats. The results indicated significant analgesic activity at a dosage of 50 mg/kg when assessed using the tail flick test, with pethidine serving as a reference drug. Specifically, compounds 2, 3, and 5 showed not only analgesic effects but also hypotensive activity, reducing blood pressure in normotensive rats .

CompoundAnalgesic ActivityHypotensive Activity
CPHPSignificantYes
Compound 2SignificantYes
Compound 3SignificantYes
Compound 5SignificantYes

2. Metabolism and Toxicology

CPHP is recognized as a metabolite of haloperidol, a widely used antipsychotic medication. Research has focused on the toxicological implications of CPHP, particularly its potential neurotoxic effects. Studies employing high-performance liquid chromatography (HPLC) have successfully detected CPHP in biological samples, indicating its relevance in monitoring haloperidol metabolism and assessing associated toxicity .

3. Spectroscopic Studies

The molecular structure and vibrational properties of CPHP have been extensively characterized using techniques such as FT-IR and UV-Vis spectroscopy. These studies provide insights into the compound's chemical behavior and interactions in biological systems. Computational methods like density functional theory (DFT) have also been employed to predict spectroscopic characteristics and optimize molecular geometry .

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

A study conducted on the analgesic efficacy of CPHP derivatives involved administering various doses to male Wistar rats and evaluating pain response through thermal stimuli. The findings underscored the potential of these compounds as effective analgesics, warranting further exploration in clinical settings .

Case Study 2: Toxicological Analysis

In another significant study, the presence of CPHP was analyzed in urine samples from patients undergoing treatment with haloperidol. The research aimed to establish a correlation between CPHP levels and adverse effects associated with haloperidol therapy. The results highlighted the importance of monitoring this metabolite to mitigate toxicity risks .

Mécanisme D'action

The mechanism of action of 4-Chlorophenyl-4-hydroxypiperidine involves its interaction with specific molecular targets in the body. As a metabolite of haloperidol, it is believed to exert effects on the central nervous system, potentially influencing neurotransmitter pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit brain toxicity in certain contexts .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-Chlorophenyl-4-piperidone
  • 4-Phenylpiperidine
  • Haloperidol metabolite II

Uniqueness

4-Chlorophenyl-4-hydroxypiperidine is unique due to its specific structure and its role as a metabolite of haloperidol. This compound’s hydroxyl group and chlorine atom confer distinct chemical properties, making it valuable for various synthetic and research applications .

Activité Biologique

4-Chlorophenyl-4-hydroxypiperidine (CPHP) is a significant metabolite of haloperidol, a widely used antipsychotic medication. This article delves into the biological activity of CPHP, exploring its pharmacological effects, metabolic pathways, and implications in clinical settings.

CPHP is characterized by its piperidine structure with a chlorophenyl group at the 4-position. Its chemical formula is C11H14ClNOC_{11}H_{14}ClNO, and it plays a crucial role in the pharmacodynamics of haloperidol. The presence of the hydroxyl group enhances its interaction with various enzymes, which is pivotal in its biological activity.

Analgesic Effects

Research has demonstrated that derivatives of CPHP exhibit significant analgesic properties. A study involving male Wistar rats showed that CPHP derivatives administered at a dose of 50 mg/kg resulted in notable analgesic effects when tested using thermal stimuli (tail flick test). Pethidine served as a reference drug, indicating that CPHP derivatives could be potential candidates for pain management therapies .

Hypotensive Activity

In addition to analgesic effects, certain CPHP derivatives have shown hypotensive activity. The same study reported that compounds 2, 3, and 5 led to reductions in blood pressure in normotensive rats, suggesting that these derivatives may have dual therapeutic applications in managing pain and hypertension .

Metabolism and Biotransformation

CPHP is primarily formed through the N-dealkylation of haloperidol by cytochrome P450 enzymes CYP3A4 and CYP2D6. This metabolic pathway is crucial as it influences the pharmacokinetics and efficacy of haloperidol. The correlation between CYP enzyme activity and drug metabolism has been extensively studied, revealing that higher CYP3A4 activity correlates with reduced efficacy of haloperidol, particularly in alcohol-dependent individuals .

Table 1: Metabolic Pathways of Haloperidol

MetaboliteFormation PathwayEnzyme Involved
This compoundN-dealkylationCYP3A4, CYP2D6
p-Fluorobenzoyl propionic acidN-dealkylationCYP3A4, CYP2D6
Reduced HaloperidolReductionCytosolic carbonyl reductase

Toxicological Considerations

Despite its therapeutic potential, CPHP has been associated with neurotoxicity. Studies indicate that elevated levels of CPHP can lead to adverse effects on brain function, emphasizing the need for careful monitoring when using haloperidol or its metabolites in clinical settings .

Case Studies and Clinical Implications

A clinical study involving alcohol-dependent patients demonstrated the relationship between CYP3A4 activity and the therapeutic outcomes of haloperidol treatment. Patients with higher CYP3A4 activity exhibited lower efficacy from haloperidol, highlighting the importance of genetic factors in drug metabolism .

Table 2: Clinical Outcomes Related to CYP3A4 Activity

Patient GroupAverage CYP3A4 ActivityHaloperidol Efficacy Score
Alcohol DependentsHighLow
Non-Alcohol DependentsModerateHigh

Propriétés

IUPAC Name

1-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDFEMHDHJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (2.6 g, 10.25 mmol), concentrated hydrochloric acid (12 ml), water (10 ml), and ethanol (50 ml) was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature and concentrated under reduced pressure. To the residue 10% sodium hydroxide aqueous solution was added, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (50 ml), to which sodium borohydride (388 mg, 10.25 mmol) was added while cooling in an ice-bath, and the mixture was stirred for 30 minutes. To the reaction mixture, 10% hydrochloric acid was added, and the mixture was concentrated under reduced pressure. Saturated sodium bicarbonate aqueous solution was added to the residue, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and was dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to afford 1-(4-chlorophenyl)piperidin-4-ol (1.73 g, yield 80%) as a pale yellow crystalline powder.
Name
8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
388 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
4-Chlorophenyl-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
4-Chlorophenyl-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
4-Chlorophenyl-4-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
4-Chlorophenyl-4-hydroxypiperidine
Reactant of Route 6
4-Chlorophenyl-4-hydroxypiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.